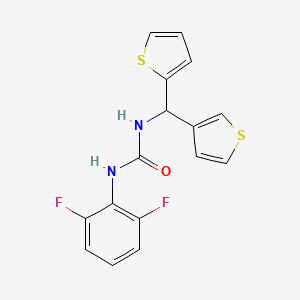

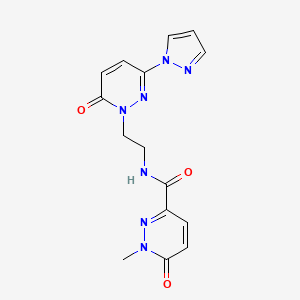

1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, also known as DFTU, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of urea derivatives and has been studied for its potential use in various fields, including medicine and agriculture. In

Applications De Recherche Scientifique

Enantioselective Anion Receptors

Non-racemic atropisomeric thioureas have been studied for their role as neutral enantioselective anion receptors for amino-acid derivatives. Despite expectations, thiourea derivatives showed smaller association constants than their urea counterparts, attributed to conformational requirements for hydrogen bonding with the carboxylate anion. This has implications for bifunctional organocatalysis, suggesting a nuanced role of thiourea versus urea groups in molecular interactions (Roussel et al., 2006).

Synthesis and Structural Analysis

Various synthetic pathways have been developed for compounds related to 1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea. For instance, the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea leads to the synthesis of novel pyrimidinones, showcasing a method to produce derivatives with potential biological activity (Bonacorso et al., 2003).

Acetylcholinesterase Inhibition

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for antiacetylcholinesterase activity. These compounds, designed to optimize spacer length and conformational flexibility, have shown high inhibitory activities, suggesting their potential as therapeutic agents for diseases like Alzheimer's (Vidaluc et al., 1995).

Antimicrobial and Antipathogenic Activity

Thiourea derivatives have demonstrated significant antimicrobial and antipathogenic activities, especially against strains known for their biofilm formation capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings underline the potential of these compounds for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Hydrogel Formation and Morphology

The formation of hydrogels by certain urea derivatives in acidic environments, their morphology, and rheological properties can be tuned by the anion identity. This capability to modulate the physical properties of gels has significant implications for material science, including drug delivery systems (Lloyd & Steed, 2011).

Propriétés

IUPAC Name |

1-(2,6-difluorophenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS2/c17-11-3-1-4-12(18)15(11)20-16(21)19-14(10-6-8-22-9-10)13-5-2-7-23-13/h1-9,14H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDBWTURWOWIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NC(C2=CSC=C2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-fluorobenzyl)-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2476431.png)

![N-(2-methoxyphenethyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476434.png)

![4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2476438.png)

![Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate](/img/structure/B2476439.png)

![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2476440.png)

![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2476441.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2476442.png)

![N-(2-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2476448.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2476452.png)

![1-{6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2476453.png)